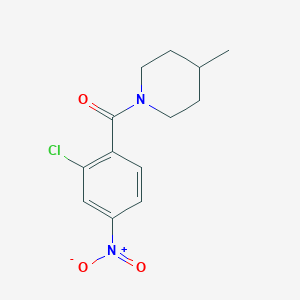![molecular formula C18H16Cl2N4OS B11522611 (2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N,1-dimethylhydrazinecarbothioamide](/img/structure/B11522611.png)
(2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N,1-dimethylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1,3-DIMETHYLTHIOUREA is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an indole core, and a thiourea moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1,3-DIMETHYLTHIOUREA typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via Friedel-Crafts alkylation, where a dichlorobenzene derivative reacts with the indole core in the presence of a Lewis acid catalyst.
Formation of the Thiourea Moiety: The thiourea moiety is introduced by reacting the intermediate compound with thiourea under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1,3-DIMETHYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1,3-DIMETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1,3-DIMETHYLUREA: Similar structure but with a urea moiety instead of thiourea.
1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1,3-DIMETHYLTHIOCARBAMATE: Similar structure but with a thiocarbamate moiety.
Uniqueness
1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1,3-DIMETHYLTHIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole core and thiourea moiety allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16Cl2N4OS |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
1-[(E)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino]-1,3-dimethylthiourea |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-21-18(26)23(2)22-16-11-6-3-4-9-15(11)24(17(16)25)10-12-13(19)7-5-8-14(12)20/h3-9H,10H2,1-2H3,(H,21,26)/b22-16+ |
InChI Key |
OMLRQSQAINVHLI-CJLVFECKSA-N |
Isomeric SMILES |
CNC(=S)N(C)/N=C/1\C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CNC(=S)N(C)N=C1C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7E)-2-[(4-chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11522531.png)
![6-Amino-4-(3-ethoxy-4-methoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522532.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11522539.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11522547.png)
![4-bromo-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11522554.png)
![2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B11522563.png)



![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11522587.png)
![4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11522595.png)
![{(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}acetic acid](/img/structure/B11522600.png)
![3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11522603.png)
![4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole](/img/structure/B11522606.png)
